3-(5-Chloro-2-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNIBDHZMCXKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 5 Chloro 2 Hydroxyphenyl Propanoic Acid and Analogues
Retrosynthetic Analysis and Identification of Key Precursors for 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid
A retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the molecule at key bonds. The most logical disconnections involve the propanoic acid side chain, leading to simpler and more readily available precursors.
One primary disconnection strategy targets the C2-C3 bond of the propanoic acid side chain. This suggests a precursor such as a (5-chloro-2-hydroxyphenyl)acetylenic compound which, upon reduction and carboxylation, would yield the target molecule. A more common and practical approach involves the disconnection of the C1-C2 bond, pointing towards a two-carbon synthon that can be attached to the aromatic ring.
However, a highly convergent and plausible retrosynthetic route involves the disconnection of the entire propanoic acid side chain, identifying 5-chlorocoumarin as a key precursor. The rationale behind this strategy is the well-established catalytic hydrogenation of the α,β-unsaturated lactone ring in coumarins to yield 3-(2-hydroxyphenyl)propanoic acid derivatives. This approach simplifies the synthesis to the preparation of the substituted coumarin (B35378) followed by a reduction step.
Another viable retrosynthetic approach considers the formation of the C-C bond between the aromatic ring and the propanoic acid side chain. This leads back to 4-chlorophenol (B41353) as a starting material, which can be functionalized at the ortho position to the hydroxyl group to introduce the three-carbon side chain.
The key precursors identified through these analyses are summarized in the table below.
| Precursor | Corresponding Synthetic Strategy |
| 5-Chlorocoumarin | Catalytic hydrogenation of the lactone ring. |
| 4-Chlorophenol | Ortho-functionalization followed by side-chain elaboration. |
| 5-Chloro-2-hydroxybenzaldehyde | Wittig-type reaction or Perkin condensation followed by reduction. |
Direct Chemical Synthesis Approaches for this compound
A prominent direct synthesis approach for this compound involves a two-step sequence starting from 4-chlorophenol. This method leverages the synthesis of a substituted coumarin intermediate, which is subsequently reduced.
Step 1: Synthesis of 5-Chlorocoumarin
The synthesis of 5-chlorocoumarin can be achieved through various established methods for coumarin synthesis, such as the Pechmann condensation, Perkin reaction, or Wittig reaction, starting from 4-chlorophenol and a suitable three-carbon synthon. For instance, the Pechmann condensation would involve the reaction of 4-chlorophenol with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.
Step 2: Catalytic Hydrogenation of 5-Chlorocoumarin
The catalytic hydrogenation of the α,β-unsaturated bond and the lactone ring of coumarin and its derivatives is a known method to produce 3-(2-hydroxyphenyl)propanoic acids. researchgate.net While the specific conditions for the hydrogenation of 5-chlorocoumarin to the target molecule are not extensively detailed in the readily available literature, general procedures for coumarin hydrogenation can be applied. These typically involve the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is usually carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. The hydrogenation process reduces the double bond and opens the lactone ring to afford the desired propanoic acid.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can be introduced at both the propanoic acid side chain and the chlorohydroxyphenyl moiety.
Modifications of the Propanoic Acid Side Chain
The carboxylic acid group of the propanoic acid side chain is a versatile functional handle for various modifications, primarily through the formation of esters and amides.
Esterification: The synthesis of esters of this compound can be readily achieved through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Amidation: Amide derivatives can be prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Common coupling reagents used in amide bond formation include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A known method for the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide involves the use of DCC and 4-nitrophenol (B140041) to form an active ester, which then reacts with ammonia. google.com
| Derivative Type | General Synthetic Method | Reagents |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Amides | Acyl Chloride/Amine Reaction | Thionyl Chloride (SOCl₂), Amine |
| Amides | Peptide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) |
Substitutions and Derivatizations on the Chlorohydroxyphenyl Moiety
Further functionalization of the chlorohydroxyphenyl ring allows for the synthesis of a diverse range of analogues.
The halogenation pattern on the aromatic ring can be altered to include different halogens or additional halogen substituents.
Introduction of a Second Chlorine Atom: A second chlorine atom can be introduced onto the aromatic ring of a related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, by treatment with hydrochloric acid in the presence of hydrogen peroxide. This suggests that direct dichlorination of this compound might be achievable under similar electrophilic chlorination conditions.
Synthesis of Bromo-analogues: The synthesis of bromo-analogues, such as 3-(5-bromo-2-hydroxyphenyl)propanoic acid, has been reported, as indicated by its commercial availability. chemscene.com The synthesis would likely follow a similar pathway to the chloro-analogue, starting from 4-bromophenol.
The phenolic hydroxyl group can be derivatized to form ethers, providing another avenue for creating analogues.
Etherification: The hydroxyl group can be converted into an alkoxy group through Williamson ether synthesis. This reaction involves deprotonation of the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which is then reacted with an alkyl halide to yield the ether derivative.
| Modification Type | Synthetic Method | Key Reagents |
| Dichlorination | Electrophilic Chlorination | HCl, H₂O₂ |
| Bromination | (Starting from brominated phenol) | 4-Bromophenol |
| Etherification (O-alkylation) | Williamson Ether Synthesis | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) |
Integration of Heterocyclic Scaffolds into this compound Derivatives
The incorporation of heterocyclic moieties into the core structure of this compound analogues is a significant strategy for modifying their physicochemical properties and biological activities. Research has primarily focused on utilizing the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, a key analogue, as a versatile starting point for these synthetic transformations. This pyrrolidinone core provides a robust framework for the introduction of a wide array of heterocyclic systems, leading to the generation of novel chemical entities. The synthetic pathways often involve the functionalization of the carboxylic acid group, which is typically converted into a carbohydrazide (B1668358) intermediate, a pivotal precursor for building various five-membered heterocyclic rings.
Pyrrolidinone-Based Derivatives
The foundational step in the synthesis of many heterocyclic derivatives is the creation of a pyrrolidinone-based analogue of this compound. Specifically, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a primary building block. mdpi.comnih.gov Its synthesis is achieved through the reaction of 2-amino-4-chlorophenol (B47367) with itaconic acid in refluxing water. nih.gov This initial molecule is then subjected to further modifications. For instance, the carboxylic acid can be esterified to produce methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate. mdpi.comnih.gov This methyl ester is a crucial intermediate for creating more complex derivatives, most notably the corresponding hydrazide, which opens the door to a variety of cyclization reactions. mdpi.comnih.gov
Furthermore, the benzene (B151609) ring of the pyrrolidinone derivative can also be modified. For example, nitration of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 30% nitric acid yields a nitro derivative. mdpi.comnih.gov Subsequent reduction of this nitro group can lead to nitroso or amino derivatives, further expanding the library of available compounds for heterocyclic integration. nih.gov
Azole and Other Heterocyclic Conjugates (e.g., oxadiazole, thiadiazole, triazole, pyrazole)
The 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate is instrumental in the synthesis of a diverse range of azole-containing compounds. mdpi.comresearchgate.net This hydrazide is prepared by reacting the methyl ester of the parent pyrrolidinone carboxylic acid with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov From this single precursor, various five-membered heterocyclic rings can be constructed.
Oxadiazole: A 1,3,4-oxadiazole (B1194373) ring can be integrated by reacting the carbohydrazide with carbon disulfide in an alcoholic solution of potassium hydroxide (B78521). This reaction proceeds via an intermediate potassium salt of hydrazinocarbothioate, which upon acidification, cyclizes to form 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one. mdpi.comktu.edu
Thiadiazole: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives begins with the conversion of the carbohydrazide into a carbothioamide. nih.gov For example, reaction with methyl isothiocyanate yields the corresponding N-methyl carbothioamide. Subsequent acid-catalyzed condensation of this intermediate, using sulfuric acid, results in the formation of the thiadiazole ring, yielding compounds like 1-(5-chloro-2-hydroxyphenyl)-4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one. nih.gov
Triazole: Triazole derivatives, specifically triazolone and triazolethiones, are synthesized from carboxamide or carbothioamide precursors. These precursors are obtained by reacting the key carbohydrazide with isocyanates or isothiocyanates. mdpi.com The subsequent cyclization under alkaline conditions yields the desired triazole ring systems, such as 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one. nih.govktu.edu
Pyrazole (B372694) and Pyrrole (B145914): These heterocyclic systems are formed through condensation reactions of the carbohydrazide with aliphatic diketones. nih.gov The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with pentane-2,4-dione affords a pyrazole derivative, while reaction with hexane-2,5-dione yields a pyrrole derivative. nih.gov
The table below summarizes the synthetic strategies for integrating various heterocyclic scaffolds onto the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidin-2-one core, starting from the common carbohydrazide intermediate.
| Target Heterocycle | Key Reagents | Reaction Conditions | Resulting Derivative |
|---|---|---|---|
| 1,3,4-Oxadiazole | Carbon disulfide (CS₂), Potassium hydroxide (KOH), Hydrochloric acid (HCl) | Reflux in ethanol, followed by acidification | 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
| 1,3,4-Thiadiazole | 1. Methyl isothiocyanate; 2. Sulfuric acid (H₂SO₄) | 1. Formation of carbothioamide; 2. Acid-catalyzed condensation | 1-(5-chloro-2-hydroxyphenyl)-4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
| 1,2,4-Triazole | 1. Methyl isothiocyanate; 2. Alkaline medium | 1. Formation of carbothioamide; 2. Base-catalyzed condensation | 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one |
| Pyrazole | Pentane-2,4-dione, Hydrochloric acid (HCl) | Reflux or microwave irradiation | 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one |
| Pyrrole | Hexane-2,5-dione, Acetic acid | Reflux in propan-2-ol | 1-(5-chloro-2-hydroxyphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide |
Hydrazide and Imine Derivatives
Hydrazide and imine derivatives are not only distinct classes of compounds but also critical synthetic intermediates for building more complex heterocyclic systems.
The key hydrazide, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, is synthesized with high efficiency by treating the corresponding methyl ester with hydrazine hydrate in a suitable solvent like propan-2-ol at reflux temperature. mdpi.comnih.gov This transformation from an ester to a hydrazide is a fundamental step that introduces a reactive nucleophilic N-N moiety, which is essential for subsequent cyclization and condensation reactions. mdpi.com
From this hydrazide, a variety of imine derivatives, specifically hydrazones, can be prepared. Hydrazones are formed via condensation reactions between the hydrazide and various carbonyl compounds, such as aromatic or heterocyclic aldehydes. nih.govnih.govmdpi.com These reactions are typically carried out by refluxing the reactants in an alcohol like methanol (B129727) or propan-2-ol. nih.govmdpi.com These hydrazone linkages (-C=N-NH-C=O) are of interest in their own right and also serve as precursors for other transformations. For example, reacting the primary hydrazide with isatin (B1672199) (indoline-2,3-dione) leads to the formation of a hydrazone-type product, N'-(2-oxoindolin-3-ylidene)-1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide. nih.govnih.gov
Investigation of Sustainable and Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles to the synthesis of this compound derivatives and their analogues is an area of growing importance, aiming to reduce environmental impact and improve process efficiency. mdpi.com Several strategies consistent with sustainable practices have been explored in the synthesis of these heterocyclic compounds.
One notable example is the use of microwave irradiation as an alternative energy source. The synthesis of a pyrazole derivative from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide and pentane-2,5-dione was significantly accelerated using this technology. nih.gov Conventional heating required a reaction time of 5 hours at reflux, whereas microwave-assisted synthesis at 100 °C was completed in just 20 minutes, demonstrating a substantial improvement in energy efficiency and reaction time. nih.gov Microwave assistance has also been successfully applied to the multicomponent synthesis of other pyrazole derivatives. mdpi.com
The choice of solvents is another critical aspect of green chemistry. In the synthetic routes described for these compounds, relatively benign solvents such as water, ethanol, and propan-2-ol are frequently used. mdpi.comnih.gov These solvents are preferable to more hazardous chlorinated or aprotic polar solvents. The initial synthesis of the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core, for example, is conducted in water. nih.gov
Furthermore, the synthetic strategies often employ one-pot or multicomponent reactions, which are hallmarks of green chemistry. These approaches improve efficiency by reducing the number of intermediate purification steps, thereby saving solvents, energy, and time, while also increasing atom economy. researchgate.net The synthesis of various heterocyclic systems from a common hydrazide precursor, where multiple bond-forming events occur in a single or sequential step, aligns with the principles of process intensification and waste reduction. mdpi.comnih.gov
Spectroscopic and Chromatographic Characterization of 3 5 Chloro 2 Hydroxyphenyl Propanoic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, distinct signals corresponding to the aromatic protons and the propanoic acid side chain would be expected. The aromatic region would likely display a complex splitting pattern due to the three non-equivalent protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to appear as a doublet, while the other two aromatic protons would likely present as a doublet and a doublet of doublets.
The propanoic acid side chain would give rise to two characteristic signals, both expected to be triplets. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) and the methylene group adjacent to the carboxylic acid (-CH₂-COOH) would couple with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent aromatic ring and carboxylic acid group. A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the phenolic hydroxyl proton would also be anticipated, with their chemical shifts being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 6.8 - 7.3 | m |
| -CH₂-Ar | ~2.9 | t |
| -CH₂-COOH | ~2.6 | t |
| -COOH | Variable (broad s) | s |
| -OH | Variable (broad s) | s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the propanoic acid side chain. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and chloro substituents. The carbon bearing the hydroxyl group (C-2) would be shifted downfield, while the carbon bearing the chloro group (C-5) would also experience a downfield shift. The carbonyl carbon of the carboxylic acid would appear at the most downfield region of the spectrum, typically around 170-180 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| Aromatic C-OH | ~150 |
| Aromatic C-Cl | ~128 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C | ~125 |
| -CH₂-Ar | ~30 |
| -CH₂-COOH | ~35 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a cross-peak between the two methylene groups of the propanoic acid side chain, confirming their connectivity. It would also help in assigning the coupled aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₉H₉ClO₃), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in a ratio of approximately 3:1.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any impurities or degradation products. In an LC-MS analysis of this compound, the compound would first be separated from other components in the sample on an HPLC column. The eluent would then be introduced into the mass spectrometer, which would provide the mass spectrum of the pure compound. The retention time from the chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound. The fragmentation pattern observed in the MS/MS mode can further confirm the structure by showing characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), and fragmentation of the propanoic acid side chain.
Chromatographic Separation and Purity Assessment Techniques
Chromatography is fundamental in analyzing this compound, enabling its separation from complex mixtures and the quantification of its purity. The choice of technique depends on the analyte's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like phenolic acids. A reversed-phase HPLC (RP-HPLC) method is typically employed for the purity assessment of this compound. This method separates compounds based on their hydrophobicity.
In a typical setup, a C18 column is used as the stationary phase, which is nonpolar. pensoft.net The mobile phase is a mixture of a polar solvent, such as water or a buffer, and a less polar organic solvent, like acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Isocratic elution, where the mobile phase composition remains constant, can be used for simple purity checks, while gradient elution is employed for separating complex mixtures containing impurities with a wide range of polarities. researchgate.net Detection is commonly performed using a UV/VIS detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. pensoft.net
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at 225 nm |
| Injection Volume | 10 µL |
| Run Time | < 20 minutes |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times. tandfonline.comresearchgate.net These advantages are particularly beneficial for the analysis of complex samples containing this compound and its derivatives. researchgate.net
The fundamental principles of separation in UPLC are the same as in HPLC, but the smaller particle size allows for more efficient separation and the use of higher flow rates without sacrificing resolution. tandfonline.com A typical UPLC method for phenolic acids would use a C18 column (e.g., Acquity UPLC BEH C18) and a gradient elution with a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like acetonitrile or methanol. nih.gov The use of formic acid in the mobile phase helps to overcome peak tailing and enhances the mass spectrometry response if a UPLC-MS system is used. nih.gov The shorter run times offered by UPLC increase sample throughput, making it a highly efficient technique for quality control and research. tandfonline.com
Table 2: Typical UPLC Parameters for Phenolic Acid Analysis
| Parameter | Value |
| Column | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.4% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (4:1, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Elution | Gradient |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |
| Injection Volume | 2 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound is challenging due to its low volatility and thermal instability, which stem from the polar hydroxyl and carboxylic acid functional groups. acs.orgcolostate.edu To overcome this, derivatization is an essential step to increase the compound's volatility and thermal stability, making it suitable for GC-MS analysis. nih.govmdpi.com
Silylation is a common derivatization technique where an active hydrogen in the hydroxyl (–OH) and carboxylic acid (–COOH) groups is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte. researchgate.net Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.gov The reaction produces TMS derivatives that are more thermally stable and provide excellent chromatographic peaks. nih.gov
An alternative to TMS derivatives are tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are known to be more stable and less susceptible to hydrolysis than their TMS counterparts, which can be an advantage during sample preparation and analysis. researchgate.net
Table 3: Example GC-MS Parameters for Silylated Derivatives
| Parameter | Value |
| Derivatizing Agent | BSTFA + 1% TMCS |
| Reaction Conditions | 80 °C for 45 minutes |
| GC Column | Capillary Column (e.g., CP-Sil 8 CB-MS, 30 m x 0.32 mm) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100°C, ramp to 290°C |
| MS Detector | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-700 |
Esterification is another effective derivatization strategy that targets the carboxylic acid group. sigmaaldrich.com This reaction converts the highly polar carboxylic acid into a less polar and more volatile ester. nih.gov A common method is Fischer esterification, where the carboxylic acid is heated with an alcohol (typically methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). nih.govmasterorganicchemistry.com This process yields the corresponding methyl ester, which is significantly more amenable to GC analysis. acs.orgnih.gov
For a compound like this compound, esterification will convert the propanoic acid group into a methyl propanoate group. The resulting molecule, methyl 3-(5-chloro-2-hydroxyphenyl)propanoate, is more volatile. However, the phenolic hydroxyl group remains. For optimal GC-MS analysis, a subsequent silylation step may be performed to derivatize the hydroxyl group, resulting in a fully derivatized, highly volatile, and stable compound for analysis.
Table 4: GC-MS Parameters for Esterified/Silylated Derivatives
| Parameter | Value |
| Esterification Agent | 12% Boron Trichloride in Methanol |
| Reaction Conditions | 60 °C for 10 minutes |
| GC Column | DB-5ms or similar nonpolar column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient suitable for methyl esters |
| MS Detector | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-550 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
X-ray Diffraction Analysis for Solid-State Structural Confirmation of Derivatives
While chromatographic and mass spectrometry techniques are powerful for separation and identification, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional molecular structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and stereochemistry.
For a compound like this compound, it would first need to be converted into a crystalline derivative. The synthesis of a novel derivative, such as an amide or a more complex heterocyclic structure, can yield single crystals suitable for analysis. nih.gov Once a suitable crystal is obtained and mounted, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise atomic positions can be determined. nih.gov The resulting structural data provides definitive proof of the compound's constitution and configuration. nih.govmdpi.com
Table 5: Illustrative Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Example Data |
| Chemical Formula | C₁₅H₁₃ClN₂O₄ (Example for a hypothetical derivative) |
| Formula Weight | 320.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.8 Å, β = 98.5° |
| Volume | 1475 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.44 g/cm³ |
| Final R-factor | R₁ = 0.045 |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Halogenation (e.g., Chlorine Substitution) on Biological Activity Profiles
The introduction of halogen atoms, particularly chlorine, into a molecular structure is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with biological targets. nih.gov
In derivatives of similar scaffolds, such as flavonolignans, halogenation has been shown to significantly increase antibacterial activity, particularly against Staphylococcus aureus biofilm formation. nih.gov For instance, chlorinated derivatives of flavonoids are considered promising inhibitors of bacterial communication. nih.gov The presence of chlorine in other marine natural products has also been noted for its contribution to antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on compounds with a (3,5-Dichloro-2-hydroxyphenyl) moiety, which is structurally related to the core of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, have been pursued for the development of novel antimicrobial and anticancer agents, suggesting the importance of the chloro-substituent in conferring these biological properties. nih.gov Halogenated bisphenol A derivatives, for example, are more potent inhibitors of certain enzymes than their non-halogenated parent compound, indicating that the presence and position of halogens can lead to a structure-dependent increase in inhibitory potency. researchgate.net
Table 1: Effect of Halogenation on Bioactivity of Flavonolignans This table illustrates the general principle of how halogenation can enhance biological activity in related compound classes.
| Compound | Halogenation Status | Inhibition of S. aureus Biofilm Formation (IC₅₀) |
| Silybin A | Non-halogenated | 77 µM |
| Silybin B | Non-halogenated | 105 µM |
| Halogenated Derivatives | Chlorinated/Brominated | Mostly < 10 µM |
Data sourced from a study on selectively halogenated flavonolignans. nih.gov
Role of the Hydroxyl Group in Mediating Bioactivity and Target Interactions
The phenolic hydroxyl (-OH) group is a critical pharmacophore that plays a pivotal role in the biological activity of the this compound scaffold. Its ability to participate in hydrogen bonding allows for crucial interactions with a wide range of biological targets, including enzymes and receptors. mdpi.com
In structurally similar compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the phenolic hydroxyl group is a key contributor to their antioxidant potential. nih.govresearchgate.net This group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cells. nih.gov The presence of the hydroxyl group is often essential for conferring antioxidant activity, which is a pivotal mechanism in counteracting cancer progression and therapeutic resistance. researchgate.net Furthermore, the hydroxyl group's versatility allows it to engage in various chemical reactions, such as oxidation and nucleophilic substitutions, which underpins its interaction with diverse biological systems and its importance in developing highly bioactive compounds. mdpi.com
Impact of Propanoic Acid Chain Modifications on Activity and Selectivity
Modifications to the propanoic acid side chain can significantly modulate the pharmacological properties of the parent compound. These changes can affect the molecule's solubility, steric hindrance, and ability to interact with target binding sites.
Research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated that modifications to the carboxylic acid group lead to varied biological outcomes. For instance, converting the propanoic acid into its dimethyl ester or dihydrazide derivatives resulted in a loss of noticeable anticancer activity against A549 lung cancer cells. nih.gov In contrast, using the hydrazide derivative as a linker to attach other moieties, such as aromatic or heterocyclic substituents, produced compounds with variable but sometimes significant cytotoxicity. nih.gov This suggests that while the free carboxylic acid may not be essential, the terminal end of the propanoic acid chain is a key site for modification to introduce or enhance biological activity. Altering the chain itself, for example by creating hydroxamic acid analogues from 2-(3-benzoylphenyl) propanoic acid, has been shown to yield compounds with potent anti-inflammatory and antitumor activities. technologynetworks.comresearchgate.net
Contribution of Attached Heterocyclic Moieties to Enhanced Bioactivity
The incorporation of heterocyclic rings into the core structure of this compound derivatives is a highly effective strategy for enhancing bioactivity. Heterocyclic compounds are known for their diverse pharmacological activities and offer a versatile framework for drug design. researchgate.net
Studies on derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which shares the same substituted phenyl ring, have shown that the addition of heterocyclic moieties such as 1,3,4-oxadiazoles and 1,2,4-triazoles can lead to potent antioxidant compounds. researchgate.netmdpi.comnih.gov Specifically, a derivative containing a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl moiety exhibited antioxidant activity 1.5 times higher than ascorbic acid. mdpi.comnih.gov
Similarly, in the case of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of heterocyclic substituents via a hydrazone linkage greatly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi. mdpi.com Derivatives bearing nitro-substituted thiophene (B33073) and furan (B31954) rings were particularly potent. mdpi.com Furthermore, a derivative with a 2-furyl substituent was identified as the most promising anticancer candidate in its series, significantly reducing cancer cell viability. nih.gov
Table 2: Influence of Heterocyclic Moieties on Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID | Attached Moiety | A549 Cell Viability (%) |
| 20 | 2-Furyl | 17.2% |
| 21 | 2-Thienyl | 34.2% |
| 22 | 5-Nitro-2-thienyl | 17.4% |
| Untreated Control | N/A | 100% |
Data shows the percentage of viable A549 lung cancer cells after 24-hour exposure to the compounds. nih.gov
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational tools are invaluable for understanding and predicting the structure-activity relationships of bioactive molecules, thereby guiding the design of more potent and selective compounds.
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical properties, known as descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of novel, unsynthesized compounds. chalcogen.ro
For series of related compounds like meta-substituted phenyl propanoic acids, QSAR models have been successfully developed to predict their activity as agonists for specific receptors. researchgate.net These models are validated using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), with higher values indicating a more robust and predictive model. researchgate.netnih.gov Such analyses help identify the key structural features that govern biological activity, providing a rational basis for designing new derivatives. chalcogen.ro
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme. This method provides critical insights into ligand-target interactions at the molecular level. technologynetworks.com
For derivatives of structurally similar propanoic acids, flexible ligand docking studies have been employed to understand their binding preferences with targets like cyclooxygenases and matrix metalloproteinases. technologynetworks.comresearchgate.net By analyzing the docking results, researchers can elucidate the structural basis for the observed biological activities. For instance, docking can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the ligand in the active site of the enzyme. researchgate.net This information is instrumental in the structure-based design of new derivatives with improved affinity and selectivity for their intended targets. technologynetworks.com
Biosynthetic Pathways and Natural Occurrence of Chlorinated Phenylpropanoic Acids
Isolation and Characterization from Natural Sources (e.g., Marine Actinomycetes like Streptomyces coelicolor LY001)
The marine environment, particularly sponges and their associated microorganisms, is a rich source of novel bioactive compounds. A notable example is the isolation of chlorinated 3-phenylpropanoic acid derivatives from the marine actinomycete Streptomyces coelicolor LY001, which was purified from the Red Sea sponge Callyspongia siphonella nih.govmdpi.com. This discovery marked the first report of the natural occurrence of chlorinated derivatives of 3-phenylpropanoic acid nih.govmdpi.com.
Fractionation of the antimicrobial extract from the culture of S. coelicolor LY001 led to the identification of several compounds, including three new natural chlorinated derivatives of 3-phenylpropanoic acid. The structures of these compounds were determined using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS) nih.govmdpi.com. The isolated chlorinated phenylpropanoic acids were:
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester
3-(3-chloro-4-hydroxyphenyl)propanoic acid
Alongside these chlorinated derivatives, the non-chlorinated parent compound, 3-phenylpropanoic acid , and a biosynthetic precursor, E-cinnamic acid , were also isolated from the same actinomycete strain nih.govmdpi.com. The co-isolation of these compounds provides valuable clues for proposing a biosynthetic pathway.
The following interactive data table summarizes the chlorinated and related non-chlorinated phenylpropanoic acids isolated from Streptomyces coelicolor LY001.
| Compound Name | Molecular Formula | Natural Source | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | C₉H₈Cl₂O₃ | Streptomyces coelicolor LY001 (marine actinomycete) | nih.govmdpi.com |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | C₁₀H₁₀Cl₂O₃ | Streptomyces coelicolor LY001 (marine actinomycete) | nih.govmdpi.com |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | C₉H₉ClO₃ | Streptomyces coelicolor LY001 (marine actinomycete) | nih.govmdpi.com |
| 3-phenylpropanoic acid | C₉H₁₀O₂ | Streptomyces coelicolor LY001 (marine actinomycete) | nih.govmdpi.com |
| E-cinnamic acid | C₉H₈O₂ | Streptomyces coelicolor LY001 (marine actinomycete) | nih.govmdpi.com |
Proposed Biosynthetic Routes for Chlorinated Phenylpropanoic Acids
While the specific biosynthetic pathway for chlorinated phenylpropanoic acids in S. coelicolor LY001 has not been experimentally elucidated, a plausible route can be proposed based on the known biosynthesis of phenylpropanoids and the enzymatic capabilities of Streptomyces species. The biosynthesis is likely to originate from the shikimate pathway, which is responsible for the production of aromatic amino acids like L-phenylalanine and L-tyrosine.
The proposed biosynthetic pathway can be broken down into the following key steps:
Formation of the Phenylpropanoid Backbone: The biosynthesis is initiated with an aromatic amino acid, most likely L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) would catalyze the deamination of L-phenylalanine to yield cinnamic acid. This is supported by the isolation of cinnamic acid from S. coelicolor LY001 nih.govmdpi.com. Subsequently, cinnamic acid would be reduced to 3-phenylpropanoic acid.
Hydroxylation of the Aromatic Ring: The phenyl ring of 3-phenylpropanoic acid is likely hydroxylated to introduce one or more hydroxyl groups. This reaction is typically catalyzed by monooxygenases, a class of enzymes abundant in Streptomyces. The position of hydroxylation would determine the final structure of the chlorinated product. For instance, hydroxylation at the C-4 position would yield 3-(4-hydroxyphenyl)propanoic acid, a common intermediate in microbial metabolism.
Enzymatic Chlorination: The key step in the biosynthesis is the regioselective chlorination of the hydroxylated phenylpropanoid intermediate. In bacteria, this is often carried out by FADH₂-dependent halogenases. These enzymes utilize a reduced flavin cofactor (FADH₂) and a halide ion (Cl⁻) to generate a reactive halogenating species that chlorinates the aromatic ring. The number and position of the chlorine atoms would be determined by the specificity of the halogenase enzyme(s) present in S. coelicolor LY001. The isolation of both mono- and di-chlorinated derivatives suggests the involvement of one or more halogenases with potentially relaxed substrate specificity or the sequential action of multiple enzymes nih.govmdpi.com.
The following table outlines the proposed key enzymatic steps and the classes of enzymes likely involved in the biosynthesis of chlorinated phenylpropanoic acids.
| Proposed Biosynthetic Step | Precursor | Product | Probable Enzyme Class |
| Deamination | L-Phenylalanine | Cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) |
| Reduction | Cinnamic acid | 3-Phenylpropanoic acid | Reductase |
| Aromatic Hydroxylation | 3-Phenylpropanoic acid | 3-(hydroxyphenyl)propanoic acid derivatives | Monooxygenase (e.g., P450) |
| Electrophilic Chlorination | 3-(hydroxyphenyl)propanoic acid derivatives | Chlorinated phenylpropanoic acids | FADH₂-dependent Halogenase |
Role of Microbial Metabolism in the Production of Chlorinated Derivatives
Streptomyces are renowned for their complex secondary metabolism and their ability to produce a vast array of bioactive compounds, including many halogenated natural products nih.govmdpi.com. The production of chlorinated derivatives of 3-phenylpropanoic acid by S. coelicolor LY001 highlights the specialized metabolic machinery within this marine actinomycete nih.govmdpi.com.
The key metabolic features that enable the production of these compounds include:
A robust primary metabolism that provides the necessary building blocks, such as aromatic amino acids from the shikimate pathway, and cofactors like FADH₂.
Specialized biosynthetic gene clusters that encode the enzymes required for the entire biosynthetic pathway. These clusters often include genes for the core scaffold synthesis, tailoring enzymes like hydroxylases and halogenases, and regulatory elements.
Halogenase enzymes are the cornerstone of this metabolic capability. The presence of genes encoding for functional halogenases allows the microorganism to incorporate chlorine atoms from the surrounding environment (seawater in the case of marine actinomycetes) into organic molecules.
The production of these chlorinated compounds is likely tightly regulated and may be triggered by specific environmental cues or developmental stages of the microorganism.
Ecological Significance and Distribution of Naturally Occurring Analogues
The production of chlorinated phenylpropanoic acids and other secondary metabolites by marine microorganisms is believed to play a significant role in their survival and interaction within their ecological niche. While the specific ecological role of the chlorinated phenylpropanoic acids from S. coelicolor LY001 is not yet fully understood, several hypotheses can be proposed based on their observed biological activities.
Symbiotic Interactions: The production of bioactive compounds by symbiotic microorganisms can be crucial for the health and survival of the host organism. The actinomycete S. coelicolor LY001, living in association with the sponge Callyspongia siphonella, may produce these compounds to protect its host from microbial infections, thereby maintaining a stable symbiotic relationship.
The distribution of naturally occurring chlorinated phenylpropanoic acids appears to be quite limited, with the report from S. coelicolor LY001 being the first of its kind nih.govmdpi.com. This suggests that the biosynthetic machinery for producing these specific compounds may be rare and unique to certain strains of marine actinomycetes. However, the vast and largely unexplored diversity of marine microorganisms may hold further examples of these and other novel halogenated natural products. The continued exploration of marine microbial biodiversity is likely to reveal a wider distribution and variety of such compounds, further elucidating their ecological roles and potential applications.
Future Directions and Research Perspectives
Rational Design and Synthesis of Novel Analogues with Tailored Bioactivity
The core structure of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid is ripe for modification to enhance or specify its biological activity. Future research will likely focus on the rational design of new analogues, drawing inspiration from successful modifications of similar chemical frameworks. Studies on related hydroxyphenyl and oxopyrrolidine structures have shown that strategic chemical alterations can yield compounds with potent and specific activities. mdpi.comnih.gov
For instance, research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a related heterocyclic structure, demonstrated that the introduction of additional substituents onto the benzene (B151609) ring, such as nitro, amino, or chloro groups, significantly influences the compound's antioxidant properties. mdpi.com Similarly, the synthesis of various hydrazone and azole derivatives from related scaffolds has led to the discovery of promising antimicrobial and anticancer agents. nih.govnih.gov These studies serve as a blueprint for future work on this compound, suggesting that modifications at several key positions could be fruitful:
The Phenyl Ring: Introduction of different functional groups (e.g., halogens, alkyls, nitro groups) could modulate the electronic properties and steric profile, potentially enhancing target binding.
The Propanoic Acid Chain: Esterification, amidation, or conversion to hydrazides could improve pharmacokinetic properties or introduce new interaction points with biological targets. mdpi.com The creation of heterocyclic derivatives, such as oxadiazoles (B1248032) or triazoles, has proven to be a successful strategy for boosting the bioactivity of related compounds. mdpi.comresearchgate.net
The table below summarizes examples of how modifications to related core structures have resulted in tailored bioactivities, providing a strong rationale for similar explorations with this compound.
| Parent Scaffold | Modification | Resulting Bioactivity | Reference |
|---|---|---|---|
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Introduction of an additional chlorine atom to the benzene ring | Altered antioxidant potential | mdpi.com |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Conversion of the carboxylic acid to a carbohydrazide (B1668358) and subsequent formation of a 4-methyl-5-thioxo-1,2,4-triazole ring | Significantly enhanced antioxidant activity, 1.35 times higher than vitamin C in a DPPH assay | mdpi.comresearchgate.net |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Synthesis of hydrazone derivatives with a 5-nitrothien-2-yl moiety | Promising activity against multidrug-resistant C. auris and azole-resistant A. fumigatus | nih.govnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Synthesis of hydrazone derivatives with nitro thiophene (B33073) and nitro furan (B31954) substituents | Potent antibacterial activity against both Gram-positive and Gram-negative pathogens | mdpi.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
A critical future direction is to move beyond activity screening to detailed mechanistic studies. Understanding how this compound and its more potent analogues exert their biological effects at a molecular level is essential for their development as therapeutic or agrochemical agents.
Future research should aim to:
Identify Molecular Targets: Investigations could employ techniques such as affinity chromatography, proteomics, and computational docking studies to identify the specific proteins, enzymes, or receptors that these compounds interact with. For example, related propanoic acid derivatives have been found to act as inhibitors of specific enzymes or to interact with signaling pathways involved in cell proliferation. rsc.orgmedchemexpress.com
Elucidate Cellular Pathways: Once a target is identified, further studies will be needed to understand how this interaction affects cellular signaling pathways. This could involve analyzing downstream effects on gene expression, protein phosphorylation, or metabolite levels.
Characterize Structure-Activity Relationships (SAR): A systematic synthesis of analogues, coupled with consistent bioactivity testing, will allow for the development of robust SAR models. myskinrecipes.com These models are crucial for understanding which chemical features are essential for activity and for guiding the design of next-generation compounds with improved potency and selectivity.
Exploration of New Therapeutic and Agrochemical Applications Based on Observed Activities
The biological activities observed in compounds structurally related to this compound suggest a broad range of potential applications that warrant future investigation.
Antimicrobial Agents: The demonstrated efficacy of related hydroxyphenyl-pyrrolidinone and aminopropanoic acid derivatives against multidrug-resistant bacteria and fungi makes this a high-priority area. nih.govmdpi.com Future work should screen the parent compound and its novel analogues against diverse panels of clinically relevant pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov
Anticancer Agents: The anticancer activity found in some 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against human lung cancer cells suggests that this scaffold could be a starting point for new oncologic drugs. nih.govnih.govmdpi.com Screening against a variety of cancer cell lines and investigating the mechanism of cytotoxicity will be important next steps. mdpi.com
Antioxidant-Based Therapeutics: The potent antioxidant activity of several analogues indicates potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and inflammation. mdpi.comresearchgate.netnih.gov
Agrochemicals: The antimicrobial properties could also be harnessed for agricultural applications, for example, in the development of new fungicides or bactericides to protect crops from phytopathogens.
| Potential Application | Rationale Based on Analogue Studies | Key Research Areas |
|---|---|---|
| Antibacterial Agent | Derivatives show activity against Gram-positive pathogens like MRSA and VRE. nih.govnih.gov | Screening against ESKAPE pathogens; mechanistic studies on bacterial targets. |
| Antifungal Agent | Derivatives show promising activity against drug-resistant Candida auris and Aspergillus fumigatus. nih.govnih.govmdpi.com | Broad-spectrum fungal screening; investigation of synergy with existing antifungals. |
| Anticancer Agent | Derivatives demonstrate cytotoxicity in A549 human lung cancer cells. nih.govmdpi.commdpi.comnih.gov | Screening against NCI-60 cancer cell line panel; in vivo efficacy studies. |
| Antioxidant Therapeutic | Analogues exhibit potent DPPH radical scavenging activity, some exceeding that of vitamin C. mdpi.comresearchgate.net | Evaluation in cellular models of oxidative stress; investigation of effects on antioxidant enzyme expression. |
Integration of Omics Technologies (e.g., metabolomics, proteomics) in Research
To achieve a holistic understanding of the biological impact of this compound and its derivatives, the integration of "omics" technologies is indispensable. nih.gov These high-throughput approaches can provide an unbiased, system-wide view of the cellular response to compound exposure.
Transcriptomics (RNA-Seq): This can reveal the full spectrum of genes that are up- or down-regulated in response to the compound, offering clues about the affected cellular pathways and potential mechanisms of action.
Proteomics: By identifying and quantifying changes in the entire protein complement of a cell or organism, proteomics can pinpoint the specific proteins that are direct targets of the compound or whose expression is altered as a downstream consequence. nih.gov
Metabolomics: This technology analyzes the global profile of small-molecule metabolites, providing a functional readout of the cellular state. It can reveal disruptions in metabolic pathways caused by the compound, which is crucial for understanding its mode of action and potential toxicity. nih.gov
The application of these technologies can accelerate the identification of the compound's mechanism of action, uncover potential off-target effects, and help identify biomarkers of efficacy or toxicity. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-(5-chloro-2-hydroxyphenyl)propanoic acid, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis of substituted propanoic acids often involves coupling reactions or functional group modifications. For example, reacting brominated propanoic acid derivatives with aromatic precursors (e.g., 5-chloro-2-hydroxybenzene derivatives) under basic conditions can yield the target compound. Evidence from similar compounds (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) suggests using nucleophilic substitution with controlled temperature (20–40°C) and polar aprotic solvents like DMF to minimize side reactions . Optimization may require monitoring reaction progress via HPLC or LC-MS to identify intermediates and byproducts.
Q. How can researchers determine the dissociation constant (pKa) of this compound experimentally?
- Methodological Answer : Potentiometric titration in aqueous or mixed solvent systems (e.g., water:methanol) is a standard method. For chlorophenyl-substituted propanoic acids, pKa values typically range between 4.5–4.7 (e.g., 3-(4-chlorophenyl)propanoic acid has pKa = 4.61 at 25°C) . Calibrate the pH electrode with buffer solutions, and account for temperature effects. Advanced techniques like UV-spectrophotometric titration may resolve ambiguities in cases of poor solubility.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) can simulate interactions with enzymes (e.g., cyclooxygenase or decarboxylases) by analyzing binding affinities and pose stability . Validate predictions with experimental assays, such as enzyme inhibition studies.
Q. What strategies resolve contradictions in reported spectroscopic data for chlorinated aromatic propanoic acids?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. For example, the hydroxyl group in 2-hydroxyphenyl derivatives may participate in intramolecular hydrogen bonding, shifting proton signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize tautomers . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
Q. How can researchers design experiments to study the compound’s role in oxidative stress pathways?
- Methodological Answer : Assess radical scavenging activity using fluorescent probes (e.g., APF or HPF for hydroxyl radicals) in cell-free systems. Compare with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) to isolate the effect of chlorine substitution . For cellular studies, combine LC-MS-based metabolomics to track downstream oxidative stress markers (e.g., malondialdehyde).
Q. What analytical workflows are recommended for characterizing degradation products of this compound under varying pH conditions?
- Methodological Answer : Perform forced degradation studies (acidic, basic, oxidative, and photolytic conditions) followed by LC-MS/MS analysis. For example, under alkaline conditions, decarboxylation may yield 3-(5-chloro-2-hydroxyphenyl)propan-1-ol. Use isotope-labeled analogs as internal standards to quantify degradation kinetics .
Data-Driven Research Questions
Q. How do substituent positions (e.g., 5-chloro vs. 4-chloro) influence the physicochemical properties of chlorophenylpropanoic acids?
- Methodological Answer : Compare melting points, solubility, and pKa values across isomers. For instance, 3-(4-chlorophenyl)propanoic acid melts at 126°C, whereas 3-(2-chlorophenyl)propanoic acid melts at 102°C due to differences in crystal packing . Use differential scanning calorimetry (DSC) and Hansen solubility parameters to correlate structure-property relationships.
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
